4-Acetoxybenzoic acid

Description

Contextualization within Aromatic Carboxylic Acids and Esters

4-Acetoxybenzoic acid, with the chemical formula C9H8O4, is an organic compound that is structurally classified as both an aromatic carboxylic acid and a phenyl ester. ontosight.ainih.gov It consists of a benzoic acid core substituted with an acetoxy group at the para (4-position) of the benzene (B151609) ring. ontosight.ainih.gov This dual functionality, featuring both a carboxylic acid group (-COOH) and an acetoxy group (-OCOCH3), is central to its chemical reactivity and utility in synthesis. ontosight.aisolubilityofthings.com The presence of these groups allows this compound to undergo reactions typical of both carboxylic acids, such as salt formation and amidation, and esters, including hydrolysis. ontosight.aisolubilityofthings.com

Significance as a Derivative in Organic Synthesis

The unique structure of this compound makes it a valuable precursor and intermediate in organic synthesis. ontosight.aisolubilityofthings.com It serves as a versatile building block for the creation of a wide array of other organic molecules. solubilityofthings.com A primary method for its synthesis involves the acetylation of 4-hydroxybenzoic acid, often using acetic anhydride (B1165640) in the presence of a catalyst like concentrated sulfuric acid or sodium hydroxide (B78521). uwimona.edu.jmprepchem.comlibretexts.org This straightforward preparation makes it an accessible starting material for more complex chemical transformations. uwimona.edu.jmlibretexts.org For instance, the carboxylic acid group can be esterified, as demonstrated in the preparation of ethyl and methyl 4-acetoxybenzoates using trialkyloxonium salts. orgsyn.org

Overview of Key Research Areas and Applications

The distinct chemical properties of this compound have led to its application in several key areas of research and development.

Polymer Science and Engineering

In the field of polymer science, this compound is a crucial monomer for the synthesis of high-performance polymers, particularly thermotropic liquid crystalline polymers (LCPs). tandfonline.comepa.govmdpi.com These polymers exhibit exceptional mechanical strength and thermal stability. mdpi.com The polymerization of this compound, often in combination with other monomers like 6-hydroxy-2-naphthoic acid, proceeds through a polycondensation reaction where acetic acid is eliminated. mdpi.com The kinetics of this polymerization have been a subject of detailed study to understand and control the reaction mechanism, which can shift from acidolysis to phenolysis in the later stages. tandfonline.commdpi.comacs.org Research has also explored the solid-state polymerization (SSP) of copolyesters derived from this compound to enhance their molar mass and, consequently, their mechanical properties. tandfonline.com

Medicinal Chemistry and Biological Activity Studies

While extensive clinical data is limited, this compound and its structural relatives are of interest in medicinal chemistry. Compounds with similar structures have shown anti-inflammatory and analgesic properties. solubilityofthings.com Research has indicated potential antimicrobial and antioxidant activities for this compound. ontosight.ai It has also been studied in the context of enzyme mechanisms; for example, it is cleaved by the O-acetylesterase from the Influenza C virus. targetmol.com Furthermore, its derivative, 3-Nitro-4-acetoxybenzoic acid, has been used as a substrate in studies of enzyme kinetics and inhibition. dtic.mil

Catalysis

The synthesis and reactions of this compound often involve catalysis. The acetylation of 4-hydroxybenzoic acid is typically catalyzed by acids or bases. uwimona.edu.jmlibretexts.org Moreover, the melt polymerization of this compound to form poly(4-oxybenzoate) has been investigated with various transesterification catalysts to understand the kinetics of the reaction. electronicsandbooks.com These studies are crucial for optimizing the industrial production of related polymers.

Advanced Materials Science

The application of this compound extends into the realm of advanced materials. Mono and submono layers of this compound chemisorbed on oxidized aluminum have been studied using IR-absorption spectroscopy, indicating its potential use in surface modification and the creation of thin films. chemicalbook.comsigmaaldrich.com The liquid crystalline polymers derived from this compound are used in demanding applications such as electronic components and automotive parts due to their exceptional properties. mdpi.com

Interactive Data Tables

Below are interactive tables summarizing key properties and research findings related to this compound.

| Property | Value | Source |

| Molecular Formula | C9H8O4 | ontosight.aibiosynth.com |

| Molecular Weight | 180.16 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 190-194 °C | chemicalbook.comsigmaaldrich.com |

| Appearance | White crystalline powder | chemicalbook.com |

| CAS Number | 2345-34-8 | chemicalbook.combiosynth.com |

| Research Area | Key Findings | References |

| Polymer Synthesis | Monomer for thermotropic liquid crystalline polymers. | tandfonline.comepa.gov |

| Polymerization Kinetics | Polymerization follows second-order kinetics. | mdpi.comelectronicsandbooks.com |

| Organic Synthesis | Precursor for various organic derivatives. | ontosight.aisolubilityofthings.com |

| Biological Activity | Potential antimicrobial and antioxidant properties. | ontosight.ai |

| Enzyme Interactions | Cleaved by Influenza C virus O-acetylesterase. | targetmol.com |

| Materials Science | Used in the formation of thin films on aluminum. | chemicalbook.comsigmaaldrich.com |

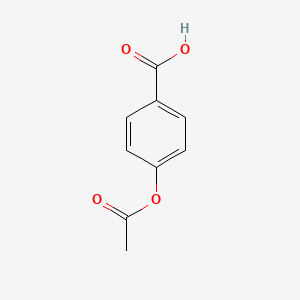

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-acetyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBUZIKSJGRBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38356-38-6 | |

| Record name | Benzoic acid, 4-(acetyloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38356-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1062334 | |

| Record name | 4-Acetoxy benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-34-8 | |

| Record name | p-Acetoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ACETOXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(acetyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Acetoxy benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetoxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L73XP7H9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetics of 4 Acetoxybenzoic Acid

Established Synthetic Pathways

Acetylation of 4-Hydroxybenzoic Acid with Acetic Anhydride (B1165640)

HO-C₆H₄-COOH + (CH₃CO)₂O → CH₃COO-C₆H₄-COOH + CH₃COOH

The progress of this reaction is often monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectrometry and gravimetric analysis to determine the specific rate constant and activation energy epa.gov.

The acetylation of 4-hydroxybenzoic acid is frequently catalyzed by strong acids to enhance the reaction rate. Concentrated sulfuric acid is a commonly employed catalyst for this purpose libretexts.orguwimona.edu.jm. The acid protonates the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of 4-hydroxybenzoic acid.

A study investigating the catalytic effectiveness of 23 different substances in the solvent-free acetylation of 4-hydroxybenzoic acid at 125°C highlighted the importance of catalyst selection in achieving optimal reaction kinetics chemicalpapers.com. While specific comparative data on the catalytic activity of various acids is not extensively tabulated in readily available literature, the use of a small amount of concentrated sulfuric acid has been demonstrated to be effective in laboratory-scale preparations libretexts.orguwimona.edu.jm.

Table 1: Representative Laboratory Scale Acid-Catalyzed Acetylation of 4-Hydroxybenzoic Acid

| Reactants | Catalyst | Temperature | Duration | Outcome |

| 4-Hydroxybenzoic Acid (2 g) | Concentrated Sulfuric Acid (1 drop) | 50-60°C | 15 minutes | Formation of 4-acetoxybenzoic acid |

| Acetic Anhydride (3 g) |

This table is based on a typical laboratory procedure and serves as an illustrative example. libretexts.orguwimona.edu.jm

The choice of solvent can significantly impact the kinetics of the acetylation reaction. High-temperature, inert solvents are often preferred for industrial applications. One such solvent that has been investigated is Therminol-66, a high-temperature heat transfer fluid.

Integrated Processes from Phenyl Acetate (B1210297) or Phenol (B47542)

Integrated processes for the production of this compound provide an alternative to the direct acetylation of 4-hydroxybenzoic acid. These routes begin with more fundamental starting materials like phenyl acetate or phenol and proceed through the formation of 4-hydroxyacetophenone as a key intermediate.

The Fries rearrangement of phenyl acetate is a classic organic reaction that yields a mixture of ortho- and para-hydroxyacetophenone. This reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃) byjus.com. The acyl group from the phenyl acetate migrates to the aromatic ring, primarily at the ortho and para positions.

The ratio of the para to ortho isomer is highly dependent on the reaction conditions, including temperature and the solvent used. Lower temperatures generally favor the formation of the para-isomer (4-hydroxyacetophenone), which is the desired intermediate for this compound synthesis byjus.com. The use of non-polar solvents also tends to favor the formation of the ortho-substituted product, while more polar solvents favor para substitution byjus.com.

Table 2: Influence of Temperature on the Isomer Distribution in the Fries Rearrangement of Phenyl Acetate

| Temperature | Predominant Isomer |

| ≤ 60°C | p-Hydroxyacetophenone |

| > 160°C | o-Hydroxyacetophenone |

This table illustrates the general trend of temperature effects on the Fries rearrangement. byjus.com

One patented process describes the Fries rearrangement of phenyl acetate using hydrogen fluoride (B91410) as a catalyst, which resulted in a 98.1% conversion of phenyl acetate with a selectivity of 82.3% for 4-hydroxyacetophenone google.com.

Another route to 4-hydroxyacetophenone is the Friedel-Crafts acetylation of phenol. This electrophilic aromatic substitution reaction typically employs an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst. However, direct Friedel-Crafts acetylation of phenol can be problematic as the Lewis acid can complex with the hydroxyl group, deactivating the ring towards acylation. O-acylation can also occur to form phenyl acetate curlyarrows.com.

To circumvent these issues, specific conditions and catalysts have been developed. A patented process utilizes hydrogen fluoride as a catalyst for the acetylation of phenol with acetic acid or acetic anhydride, leading to high conversions and selectivity for 4-hydroxyacetophenone google.com. For instance, using acetic acid as the acetylating agent in the presence of hydrogen fluoride, a phenol conversion of 81.9% was achieved with a selectivity of 83.7% for 4-hydroxyacetophenone google.com.

Once 4-hydroxyacetophenone is synthesized, it is then acetylated to form 4-acetoxyacetophenone. This intermediate is subsequently oxidized to yield the final product, this compound. One method for this oxidation involves using an oxygen/nitrogen mixture in the presence of a manganese (II) acetate catalyst, which can achieve a conversion of 92.7% with a selectivity of 55.1% for this compound prepchem.com.

Oxidation of 4-Acetoxyacetophenone

One reported method for the synthesis of this compound involves the oxidation of 4-acetoxyacetophenone. In a specific example of this process, 17.8 grams (0.1 moles) of 4-acetoxyacetophenone is placed in a 300 cc Hastelloy C autoclave. prepchem.com The reaction vessel is also charged with 0.25 grams of manganese (II) acetate tetrahydrate, 1.0 gram of acetaldehyde (B116499), 25 grams of acetic anhydride, and 125 grams of acetic acid.

The reaction is conducted under a controlled atmosphere by sparging an oxygen/nitrogen mixture into the autoclave at a rate of 1000 cc/min, maintaining a 5% oxygen concentration in the vent. A solution of 10% acetaldehyde in acetic acid is continuously fed into the reactor at a rate of 3.0 cc/h. The reaction is carried out at a temperature of 150°C and a pressure of 100 psig for a duration of 3 hours, with a stirring speed of 1000 rpm.

Following the reaction, the acetic acid and acetic anhydride are removed using a rotary evaporator, resulting in the formation of orange crystals. These crystals are then dissolved in approximately 150 mL of ethyl acetate, and the resulting solution is extracted three times with 100 mL of water. The organic phase is subsequently dried over anhydrous magnesium sulfate, filtered, and the solvent is removed on a rotary evaporator. This process yields this compound with a conversion of 92.7% based on the initial 4-acetoxyacetophenone and a selectivity of 55.1% for the desired product. prepchem.com

Reaction Parameters for the Oxidation of 4-Acetoxyacetophenone

| Parameter | Value |

|---|---|

| Starting Material | 4-Acetoxyacetophenone (17.8 g, 0.1 mol) |

| Catalyst | Manganese (II) acetate tetrahydrate (0.25 g) |

| Reagents | Acetaldehyde (1.0 g), Acetic Anhydride (25 g), Acetic Acid (125 g) |

| Gas Mixture | Oxygen/Nitrogen (5% Oxygen) |

| Temperature | 150°C |

| Pressure | 100 psig |

| Reaction Time | 3 hours |

| Conversion | 92.7% |

| Selectivity | 55.1% |

Kinetic Studies of this compound Synthesis

Determination of Reaction Order and Rate Constants

For the haloform reaction of acetophenone (B1666503), the reaction is typically first order with respect to the ketone and first order with respect to the base catalyst. The rate is generally independent of the halogen concentration.

Activation Energy Analysis

The activation energy for the haloform reaction is associated with the initial enolization step. For acetyl chloride, it is noted that its reaction with a strong alkali has a much lower activation energy than the haloform reaction, preventing the latter from occurring. quora.com In a study of the kinetics of enolisation of acetophenone and p-bromoacetophenone using amino acids as catalysts, the process was found to follow the Arrhenius equation. researchgate.net The enthalpy of activation (ΔH≠) for the enolisation of acetophenone was determined to be 19.06 kcal/mol, and for p-bromoacetophenone, it was 19.01 kcal/mol. researchgate.net These values provide an approximation of the activation energy for the rate-determining step of the haloform reaction for similar substituted acetophenones.

Thermodynamic Parameters for the Enolisation of Acetophenone Derivatives researchgate.net

| Compound | ΔH≠ (kcal/mol) | ΔS≠ (e.u.) |

|---|---|---|

| Acetophenone | 19.06 | -2.126 |

Proposed Reaction Mechanisms and Rate Equations

The generally accepted mechanism for the haloform reaction of a methyl ketone, which would apply to 4-acetoxyacetophenone, proceeds through several key steps. The reaction is initiated by the base-catalyzed enolization of the methyl ketone to form an enolate. This is followed by the halogenation of the enolate by a hypohalite, which is typically formed in situ from a halogen and a hydroxide (B78521). This process of enolization and halogenation repeats until a trihalomethyl ketone is formed. The trihalomethyl group is a good leaving group due to the electron-withdrawing nature of the halogen atoms. Nucleophilic attack by a hydroxide ion on the carbonyl carbon of the trihalomethyl ketone leads to the cleavage of the C-CX₃ bond. The resulting carboxylic acid is then deprotonated by the trihalomethyl anion to yield a carboxylate and the haloform.

Rate = k [ketone] [base]

Where 'k' is the rate constant. This equation indicates that the reaction rate is dependent on the concentrations of the ketone and the base, but not on the concentration of the halogen.

Advanced Synthetic Approaches for Derivatives

This compound is a versatile intermediate for the synthesis of a variety of derivatives. Advanced synthetic methods, including the use of microwave irradiation and solid-phase synthesis, have been employed to create novel compounds.

One approach involves the synthesis of 4-(2-acetoxybenzoylamino) butyramide (B146194) derivatives, which have shown potential antiepileptic activity. nih.gov These compounds are synthesized starting from GABA (gamma-aminobutyric acid). nih.gov

Another advanced and eco-friendly method utilizes microwave irradiation for the rapid synthesis of 4-hydroxybenzoic acid hydrazide derivatives, which can then be further modified. chemmethod.com For example, N-acetyl 1,3,4-oxadiazole (B1194373) derivatives can be prepared from Schiff bases of the acid hydrazide with acetic anhydride under microwave conditions, offering advantages such as shorter reaction times, lower energy consumption, and high product purity. chemmethod.com

Solid-phase organic synthesis represents another powerful technique for generating libraries of this compound derivatives. For instance, polymer-bound 4-acetoxybenzaldehydes have been used in the synthesis of sulfonamides. uri.edu This method involves the reductive amination of the polymer-bound aldehyde with various amines, followed by sulfonylation and subsequent cleavage from the polymer support to yield pure sulfonamide products. uri.edu This approach allows for the efficient production of a diverse range of compounds without the need for extensive purification of intermediates. uri.edu

Phosphinated Acetoxybenzoic Acid Synthesis

A notable advancement in the modification of this compound is the development of a novel phosphinated derivative, specifically 1‐(4‐acetoxyphenyl)‐1‐(4‐carboxylphenyl)‐1‐(6‐oxido‐6H‐dibenz

Research Findings:

The synthesis of 1‐(4‐acetoxyphenyl)‐1‐(4‐carboxylphenyl)‐1‐(6‐oxido‐6H‐dibenz

Below is a table summarizing the key stages of the synthesis as described in the literature.

| Step | Description | Key Reagents/Intermediates |

| 1 | Preparation of the dibenz | Specific precursors for the phosphorus heterocycle. |

| 2 | Functionalization of the phosphorus-containing intermediate. | Reagents to introduce the carboxylphenyl and acetoxyphenyl groups. |

| 3 | Final assembly of the target molecule. | Coupling reactions to form 1‐(4‐acetoxyphenyl)‐1‐(4‐carboxylphenyl)‐1‐(6‐oxido‐6H‐dibenz |

This table is a generalized representation of the synthetic process based on the available abstract. The specific reagents and detailed reaction conditions for each step would be elaborated in the full research article.

While specific kinetic data for each step of this particular synthesis is not detailed in the provided information, the successful isolation of the product indicates that the reaction kinetics are favorable under the reported laboratory conditions. The study of reaction kinetics for such multi-step organic syntheses would typically involve techniques such as spectroscopy to monitor the concentration of reactants and products over time, allowing for the determination of rate constants and reaction orders. However, for this specific phosphinated compound, the focus of the available literature is on the synthetic procedure and the properties of the resulting polymers researcher.life.

Polymerization Studies Involving 4 Acetoxybenzoic Acid

Homopolymerization of 4-Acetoxybenzoic Acid

The self-polymerization of this compound (4-ABA) is a critical process for producing poly(4-hydroxybenzoate), a highly crystalline thermotropic polymer. acs.org The study of its homopolymerization provides insight into the fundamental reactions that govern the formation of aromatic polyesters.

The kinetics of the initial stages of the bulk, or melt, polymerization of this compound have been investigated by monitoring the evolution of acetic acid, the condensation byproduct. acs.org Studies performed at temperatures ranging from 250°C to 300°C demonstrate that the homopolymerization follows second-order reaction kinetics in its early stages, up to approximately 70% conversion. acs.org

A notable characteristic of 4-ABA homopolymerization is the presence of two distinct kinetic regions. acs.org A break in the second-order plot of 1/(1-p) versus time (where 'p' is the extent of reaction) is observed, particularly at higher temperatures like 300°C. acs.org This change in the reaction rate is attributed to a shift in the reaction medium from a homogeneous melt to a heterogeneous system. acs.org As the reaction proceeds, oligomers of poly(4-hydroxybenzoate) are formed. When these oligomers reach a certain chain length, they precipitate from the monomer melt, creating a solid phase and altering the polymerization kinetics. This transition typically occurs when the average degree of polymerization (DP) reaches approximately 3.3 to 3.5. acs.org The reaction rate is highly dependent on the temperature; higher temperatures lead to a faster reaction and an earlier onset of the mechanistic change. acs.org

| Temperature (°C) | Rate Constant (k) (kg mol⁻¹ min⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| 250 | 0.019 | 103 |

| 275 | 0.056 | |

| 300 | 0.140 |

The formation of the polyester (B1180765) chain from this compound monomers proceeds through a complex series of reactions, dominated by an acidolysis mechanism involving key intermediates and accompanied by potential side reactions.

The acidolysis mechanism is understood to proceed through the formation of a tetrahedral intermediate. acs.org This intermediate is formed by the nucleophilic addition of a carboxylic acid group to the carbonyl carbon of an acetate (B1210297) group on another monomer or polymer chain end. acs.org This transient, high-energy species then collapses. The reformation of the carbonyl double bond leads to the cleavage of the bond to the phenoxy group, forming the new, stable ester bond of the polymer backbone and eliminating a molecule of acetic acid. acs.org The formation and subsequent breakdown of this tetrahedral intermediate are the key steps that drive the ester-interchange reaction forward.

At the high temperatures required for melt polymerization, several side reactions can occur, leading to the formation of various decomposition products and potential defects in the polymer structure. acs.orgacs.org

Ketene (B1206846) Loss : Acetic anhydride (B1165640) can be formed as a byproduct, which can then decompose to form ketene and acetic acid. acs.orgacs.org

Fries Rearrangement : The Fries rearrangement is a well-known reaction of phenolic esters, typically catalyzed by Lewis acids, that can also occur thermally. wikipedia.orgsigmaaldrich.com In this reaction, the acetyl group from the ester migrates from the phenolic oxygen to a carbon atom on the aromatic ring, forming ortho- and para-hydroxyacetophenone structures. wikipedia.orgyoutube.com This introduces kinks and non-linear units into the otherwise linear polymer chain.

Diphenyl Ether Formation : At elevated temperatures, ether linkages can form between polymer chains. This can occur through various complex reactions, potentially involving the reaction between a phenoxide end group and another aromatic ring, leading to cross-linking and changes in polymer properties. nih.gov

Isomerization : The Fries rearrangement leads to the formation of structural isomers (ortho- and para-substituted ketones) within the polymer chain, disrupting the regular linear structure. wikipedia.org

Investigations have identified several small molecule byproducts from these side reactions, including acetic anhydride, phenol (B47542), phenyl acetate, ketene, and carbon dioxide. acs.orgacs.org

Polymerization Mechanisms

Copolymerization with Other Monomers

To modify the properties of the resulting polymer, such as lowering the melting point and improving processability, this compound is frequently copolymerized with other monomers. acs.orgresearchgate.net

A commercially significant example is the copolymerization of 4-ABA with 6-acetoxy-2-naphthoic acid (ANA). acs.orgacs.org The resulting copolymers are thermotropic liquid crystal polymers with excellent mechanical properties and high thermal stability. The kinetics of this copolymerization also follow a second-order rate law, and the incorporation of the bulkier naphthoic acid units disrupts the crystallinity compared to the 4-ABA homopolymer. acs.org

Other comonomers used with 4-ABA include:

3-Acetoxybenzoic acid (3ABA) : The inclusion of this meta-substituted isomer introduces kinks into the polymer backbone, which significantly reduces the crystallinity and melting point of the resulting copolyester. researchgate.netnih.gov

4′-acetoxybiphenyl-4-carboxylic acid (ABCA) : This monomer is used to enhance the rigidity and thermal stability of the resulting copolyester. researchgate.net

Poly(ethylene terephthalate) (PET) : 4-ABA can be incorporated into PET via transesterification reactions at high temperatures. This modification introduces rigid, mesogenic units into the flexible PET backbone, leading to the formation of liquid crystalline copolyesters with enhanced thermal and mechanical properties. researcher.lifenih.govresearchgate.net

Formation of Thermotropic Liquid Crystalline Polymers (LCPs)

Catalytic Aspects in Polymerization

The melt polymerization of this compound and its comonomers is often facilitated by the use of catalysts to control the reaction rate and final polymer properties. Various metal compounds have been explored for this purpose. For instance, in the synthesis of copolyesters from 4′-acetoxybiphenyl-4-carboxylic acid (ABCA) and bis(2-hydroxyethyl) terephthalate, antimony trioxide (Sb₂O₃) has been used as a catalyst. nih.gov

Potassium acetate (KOAc) is another catalyst employed in the copolymerization of this compound and 6-acetoxy-2-naphthoic acid. google.com However, the activity of certain catalysts can present challenges. Highly active catalysts, such as some tin compounds, can cause premature homopolymerization of the monomer with the lower melting point. google.com Since this compound has a lower melting point than many of its comonomers like 6-acetoxy-2-naphthoic acid, a catalyst that is highly active at lower temperatures can induce significant homopolymerization of ABA before the other monomer has melted, leading to a less random and potentially blocky copolymer structure. google.com Therefore, catalyst selection is critical in achieving the desired copolymer composition and properties.

Nonstoichiometric Polycondensation

The synthesis of poly(p-oxybenzoyl) (POB), a high-molecular-weight polymer, from this compound can be successfully achieved even under nonstoichiometric conditions through a process known as reaction-induced crystallization. researchgate.netmdpi.com This method is particularly effective when the polymerization is carried out in a high-boiling point solvent like liquid paraffin at temperatures around 320 °C. researchgate.netmdpi.com

The mechanism allows for the formation of high-molecular-weight polymers despite an imbalance in the reactive functional groups. This is often achieved by introducing monofunctional aromatic compounds, such as p-alkyloxybenzoic acids, into the reaction mixture. researchgate.netmdpi.com The process unfolds as follows: as oligomers of 4-hydroxybenzoic acid form and reach a critical degree of polymerization (DPn), they crystallize and precipitate from the solution. researchgate.netmdpi.com

This crystallization is a key step. Oligomers without end-caps are less soluble and thus crystallize preferentially. While end-capped oligomers can also crystallize, the polycondensation continues at the crystal surface through trans-esterification, which eliminates the end-capping groups. researchgate.net A portion of the end-capped oligomers may be incorporated into the crystals, but these caps are later eliminated through solid-state polycondensation. mdpi.com This continuous process of crystallization and surface reaction drives the formation of high-molecular-weight polymers, even when the initial ratio of functional groups is not stoichiometric. researchgate.net

For instance, in a study investigating the direct polycondensation of 4-hydroxybenzoic acid (HBA) with 4-ethoxybenzoic anhydride (EOBA anhydride), the degree of polymerization was found to be dependent on the molar ratio of the reactants.

| Mole % of EOBA Anhydride (χEa) | Degree of Polymerization (DPn) |

| 10 mol % | 38 |

| 30 mol % | 63 |

| 50 mol % | 76 |

| 70 mol % | 47 |

| 90 mol % | 43 |

| Data sourced from research on direct polycondensation of HBA. researchgate.net |

The highest degree of polymerization (76) was achieved at a 50 mol % concentration of the anhydride, representing the least nonstoichiometric condition in the experiment. researchgate.net

Structure-Property Relationships in Poly(4-hydroxybenzoate)

The polymer resulting from the polymerization of this compound, poly(4-hydroxybenzoate), is a highly crystalline aromatic polyester. frontiersin.orgbritannica.com Its rigid structure, composed of aromatic rings linked by ester groups, dictates its unique morphological, mechanical, and thermal properties. britannica.com

Morphological Studies

Regardless of the specific reaction conditions, the polymerization of monomers like this compound consistently yields crystalline products. frontiersin.orgbritannica.com The morphology of these as-polymerized crystals has been extensively studied using transmission electron microscopy. frontiersin.orgbritannica.com

These investigations have revealed several distinct morphological features that evolve during the reaction as oligomers grow into high-molecular-weight polymers. frontiersin.orgbritannica.com Key observed morphologies include:

Lamellar Crystals: During the oligomer stage, well-defined, layered lamellar crystals are formed. frontiersin.org

Polymer Single Crystals: With highly purified this compound, it is possible to prepare single crystals of the resulting polymer. researchgate.net

Whiskers: Under certain conditions, highly ordered, needle-like crystals known as whiskers can be synthesized. nih.gov

The study of these crystalline structures at different stages of polymerization provides insight into the mechanisms that control chain growth. frontiersin.orgbritannica.com

Mechanical and Thermal Properties of Resulting Polymers

The highly crystalline and aromatic nature of poly(4-hydroxybenzoate) imparts exceptional thermal stability and mechanical strength. The synthesis method can influence these properties; for example, polymers produced via transesterification tend to have a higher molecular weight, which in turn enhances their thermal characteristics. nih.gov

The polymer does not soften below approximately 315 °C (599 °F) and demonstrates high thermal stability in air. britannica.comnih.gov Thermogravimetric analysis shows that different synthesis methods can result in thermal stability up to 320-340 °C. nih.gov The glass transition temperature, which marks the transition from a rigid to a more flexible state, is also notably high.

| Property | Value |

| Softening Temperature | > 315 °C |

| Thermal Stability (Transesterification method) | up to 340 °C |

| Glass Transition Temperature (ΔCp) | 434 K (161 °C) |

| Data compiled from various studies on the thermal properties of poly(4-hydroxybenzoate). britannica.comnih.govfeiplar.com |

Enhancing Polymer Properties (e.g., flame retardancy)

While poly(4-hydroxybenzoate) inherently possesses high thermal stability, its other properties can be enhanced for specific applications through blending and copolymerization.

One significant modification involves blending poly(4-hydroxybenzoate) with polytetrafluoroethylene (PTFE). britannica.com This blend, sold under the trademark Ekonol, capitalizes on the properties of both polymers to create a high-performance material used in applications requiring self-lubrication and high-temperature resistance, such as bearings, O-ring seals, and pump vanes. britannica.com

Furthermore, the processability of the polymer can be improved by copolymerization. Introducing other hydroxybenzoic acid derivatives into the polymer chain disrupts the extreme regularity of the homopolymer, yielding copolymers that are fusible and more soluble, which allows them to be processed using conventional techniques like extrusion and molding. researchgate.net

Biological Activities and Medicinal Chemistry Research

Derivatives and Related Compounds with Biological Activity

A variety of derivatives of 4-hydroxybenzoic acid, a key structural motif in 4-acetoxybenzoic acid, have been synthesized and evaluated for their biological effects. These compounds exhibit a broad range of activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties. globalresearchonline.netresearchgate.net The diverse biological activities are often attributed to the phenolic group and the carboxylic acid moiety, which can be chemically modified to enhance or alter the therapeutic effects. globalresearchonline.net

For instance, azo derivatives of 4-hydroxybenzoic acid have been synthesized and shown to possess potent antibacterial activity against various human pathogens. jocpr.com Additionally, other derivatives have been investigated for their potential in managing conditions like sickle cell disease by inhibiting the polymerization of sickle hemoglobin. globalresearchonline.net The versatility of the benzoic acid scaffold allows for the generation of a large number of derivatives with a wide array of biological functions. nih.gov

Table 1: Examples of 4-Hydroxybenzoic Acid Derivatives and their Biological Activities

| Derivative Type | Example Compound | Biological Activity |

|---|---|---|

| Azo Derivatives | 4-((Aryl)diazenyl)-4-hydroxybenzoic acids | Antibacterial jocpr.com |

| Methoxy Derivatives | 3,5-dimethoxy-4-hydroxybenzoic acid | Anti-sickling, Analgesic, Anti-inflammatory globalresearchonline.net |

| Ester Derivatives | Propylparaben | Antimicrobial, Estrogenic researchgate.net |

| Aldehyde Derivatives | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals | Anti-inflammatory, Analgesic, Antioxidant nih.gov |

Anti-inflammatory Properties of Related Compounds

The anti-inflammatory properties of compounds related to this compound, most notably aspirin (B1665792), are well-documented. wikipedia.org Aspirin and its analogs exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. wikipedia.orgdrugbank.com These enzymes are crucial for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. researchgate.net By blocking the production of pro-inflammatory prostaglandins, these compounds can effectively reduce the signs of inflammation, such as swelling, redness, and pain. researchgate.net

Research has also explored other derivatives with anti-inflammatory potential. For example, a metabolite of the NSAID piron, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, has demonstrated anti-inflammatory activity comparable to that of diclofenac (B195802) in animal models. mdpi.com Furthermore, certain phenolic acids isolated from natural sources have been shown to possess anti-inflammatory effects by modulating the production of inflammatory mediators. globalresearchonline.net

Analgesic Properties of Related Compounds

The analgesic, or pain-relieving, effects of compounds related to this compound are closely linked to their anti-inflammatory properties. wikipedia.org By inhibiting the production of prostaglandins, these compounds reduce the sensitization of nerve endings to painful stimuli. pharmacompass.com Aspirin is a widely used analgesic for mild to moderate pain. wikipedia.org

Recent studies have focused on developing novel derivatives with improved analgesic efficacy and safety profiles. For instance, a compound named flusalazine, which is a derivative of 2-acetoxy-benzoic acid, has shown significant analgesic effects in various mouse models of pain, including acetic acid-induced writhing and formalin-induced paw licking. semanticscholar.org Another study on 5-acetamido-2-hydroxy benzoic acid derivatives also reported promising anti-nociceptive activity. nih.gov These findings highlight the ongoing efforts to develop new and effective pain management therapies based on the benzoic acid scaffold.

Mechanisms of Biological Action

The biological actions of this compound-related compounds are multifaceted and have been the subject of extensive research. The primary mechanisms involve the modulation of key enzymatic pathways and cellular signaling processes.

The most well-established mechanism of action for aspirin and its analogs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. wikipedia.org These enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2, the precursor for various prostaglandins and thromboxanes. researchgate.net Aspirin irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes. wikipedia.orgdrugbank.com This acetylation blocks the enzyme's ability to bind arachidonic acid, thereby halting the production of prostaglandins that mediate inflammation and pain. drugbank.com The inhibition of prostaglandin synthesis is a cornerstone of the therapeutic effects of aspirin-like drugs. scispace.com

Emerging research has revealed that aspirin and its analogs can also exert their effects through mechanisms independent of COX inhibition. One such mechanism involves the modulation of the epidermal growth factor receptor (EGFR) signaling pathway. nih.gov Studies have shown that aspirin and certain analogs can perturb the internalization of EGF and its receptor, EGFR. nih.govresearchgate.net This disruption of EGFR trafficking can interfere with downstream signaling pathways that are crucial for cell growth and proliferation. researchgate.net The ability of aspirin analogs to affect EGFR internalization and phosphorylation suggests a broader mechanism for their anticancer activities, particularly in colorectal cancer where EGFR signaling is often dysregulated. nih.gov

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method has been instrumental in understanding the interactions between this compound-related compounds and their biological targets at a molecular level.

Docking studies have been extensively performed to investigate the binding of aspirin and its derivatives to the active sites of COX-1 and COX-2 enzymes. oatext.comrsc.org These studies have provided insights into the specific amino acid residues that are crucial for the binding and inhibitory activity of these compounds. For example, the docking of aspirin metabolites into the active site of prostaglandin H2 synthase (a COX enzyme) has helped to elucidate their binding modes and affinities. oatext.comoatext.com

Furthermore, molecular docking has been employed to explore the interactions of aspirin analogs with other potential targets, such as β-catenin and EGFR. nih.govunpad.ac.id These in silico studies help in the rational design of new derivatives with enhanced potency and selectivity for specific biological targets. iosrjournals.orgnih.gov The binding affinities and interaction patterns revealed by molecular docking provide a theoretical framework for understanding the structure-activity relationships of these compounds. nih.govisfcppharmaspire.com

Table 2: Molecular Docking Studies of Aspirin and its Analogs with Biological Targets

| Compound(s) | Target Protein | Key Findings |

|---|---|---|

| Aspirin Metabolites | Prostaglandin H2 Synthase (5F19) | Revealed binding affinities and modes of interaction within the COX active site. oatext.comoatext.com |

| Aspirin Analogs | β-catenin (1JDH) | Identified key amino acid interactions and predicted binding affinities, suggesting a potential role in Wnt signaling modulation. nih.gov |

| Coumarin and Carbazole Alkaloids | EGFR | Showed strong binding affinities, suggesting potential as EGFR inhibitors. unpad.ac.id |

| Aurone Derivatives | LOX and COX-2 | Revealed higher affinity for COX-2, correlating with in vitro analgesic effects. nih.gov |

Interaction with Proteins (e.g., 1US5, 3JUS, 3UPI)

A review of available scientific literature and protein data banks indicates no specific documented interactions between this compound and the proteins corresponding to PDB entries 1US5, 3JUS, and 3UPI. These PDB codes represent the following structures:

1US5 : The ligand-binding core of a putative glutamate (B1630785) receptor (GluR0) from the bacterium Thermus thermophilus, complexed with L-glutamate rcsb.orgrcsb.org.

3JUS : The crystal structure of human lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in cholesterol biosynthesis, in complex with the antifungal agent econazole (B349626) pdbj.orgebi.ac.uk.

3UPI : The structure of the Hepatitis C virus NS5B RNA-dependent RNA polymerase bound to a dihydrofurano indole (B1671886) inhibitor rcsb.orgrcsb.org.

While direct interactions with these specific proteins are not documented for this compound, the biological activity of its parent compound, 4-hydroxybenzoic acid, and its derivatives is understood to be linked to their ability to bind to proteins.

Antimicrobial and Other Reported Activities of Derivatives

Derivatives of this compound, particularly those of its parent compound 4-hydroxybenzoic acid, have been investigated for a variety of biological activities, including antimicrobial effects.

Antialgal and Antifungal Activities

Derivatives of benzoic acid have demonstrated notable efficacy against various fungal and algal species. Phytochemical analyses of plants from the Piper genus have led to the isolation of several benzoic acid derivatives that exhibit significant antifungal properties. nih.govtandfonline.com These compounds have been shown to inhibit the mycelial growth of multiple phytopathogenic fungi, with particular effectiveness observed against species of the Fusarium genus. nih.govresearchgate.net For instance, certain prenylated benzoic acid derivatives and related chalcones isolated from Piper lanceaefolium were active against the pathogenic yeast Candida albicans. acs.orgacs.org

In the context of antialgal activity, phenolic acids, including 4-hydroxybenzoic acid, have been studied for their inhibitory effects on harmful algal blooms. globalresearchonline.net Research has shown that 4-hydroxybenzoic acid can inhibit the growth of the cyanobacterium Microcystis aeruginosa, a common species responsible for freshwater blooms. globalresearchonline.netresearchgate.net The toxic strain of this alga was found to be more sensitive to 4-hydroxybenzoic acid than the non-toxic strain. globalresearchonline.net

| Source Organism | Compound Type | Target Fungi | Reference |

|---|---|---|---|

| Piper cumanense | Benzoic acid derivatives | Fusarium oxysporum, F. solani, Botrytis cinerea, Alternaria alternata | nih.govtandfonline.com |

| Piper lanceaefolium | Prenylated benzoic acid derivatives | Candida albicans | acs.orgacs.org |

Antioxidant and Antineuroprotective Properties

Hydroxybenzoic acid derivatives are widely recognized for their antioxidant capabilities. globalresearchonline.netmdpi.comnih.gov Their mechanism of action primarily involves neutralizing free radicals by donating a hydrogen atom from the phenolic hydroxyl group, which helps to mitigate cellular damage caused by oxidative stress. mdpi.comnih.gov This antioxidant property is fundamental to preventing damage to crucial cellular components like lipids, proteins, and DNA. mdpi.com

The neuroprotective potential of these compounds has been explored, particularly in the context of multifactorial neurodegenerative conditions such as Alzheimer's disease. frontiersin.org Research has focused on developing dual-target ligands from hydroxybenzoic acids that act as both mitochondriotropic antioxidants and cholinesterase inhibitors. frontiersin.org This strategy aims to simultaneously address oxidative stress and restore cholinergic transmission, two key pathological factors in Alzheimer's disease. frontiersin.org

| Compound Class | Primary Antioxidant Target | Enzyme Inhibition Target | Therapeutic Goal | Reference |

|---|---|---|---|---|

| Mitochondriotropic HBAc Derivatives | Mitochondrial Oxidative Stress | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Alzheimer's Disease | frontiersin.org |

Antiviral Activity of Hydroxybenzoic Acid Esters

The potential antiviral activity of hydroxybenzoic acid and its esters has been a subject of scientific inquiry. globalresearchonline.net Initial reports suggested that 4-hydroxybenzoic acid (4-HBA), identified as a major component of an oxidized catechinic acid mixture, was responsible for activity against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2). mdpi.comnih.gov

However, these findings have been contested by subsequent research. mdpi.comnih.gov A more recent, rigorous investigation designed to verify these claims prepared the oxidized catechinic acid mixture and performed detailed analytical characterization. mdpi.com This follow-up study concluded that 4-HBA was not a constituent of the active mixture. mdpi.comnih.gov Furthermore, when a commercial sample of pure 4-hydroxybenzoic acid was tested for its antiviral effects against HSV-2, it was found to be completely inactive. mdpi.comnih.gov This suggests that earlier reports attributing antiviral activity to 4-HBA may have been unreliable. nih.gov

Coordination Chemistry and Metal Complexes

Ligand Properties of 4-Acetoxybenzoic Acid

The ligating behavior of the 4-acetoxybenzoate anion is characterized by the specific roles of its functional groups in the presence of a metal center.

The primary site of interaction between the 4-acetoxybenzoate ligand and a metal ion is the carboxylate group (-COO⁻). This group typically coordinates to metal ions in a bidentate fashion, meaning both oxygen atoms of the carboxylate bind to the metal center. semanticscholar.org This mode of coordination is a common feature for carboxylate ligands and leads to the formation of stable chelate rings. researchgate.netiucr.org The bidentate coordination of the carboxylate ion is a key factor in the structure of the resulting metal complexes. semanticscholar.org

A significant characteristic of this compound as a ligand is the non-participation of its ester carbonyl group (C=O) in the coordination to the metal ion. semanticscholar.org Spectroscopic analysis of the metal complexes shows that the vibrational frequency of the ester carbonyl group remains unchanged compared to the free ligand. semanticscholar.org This indicates that the oxygen atom of the ester carbonyl does not form a coordinate bond with the metal center, and the coordination is exclusively through the carboxylate group. semanticscholar.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound often involves the reaction of a metal salt with the acid in a suitable solvent, frequently in the presence of a co-ligand like hydrazine (B178648).

The synthesis of transition metal complexes involving carboxylate ligands and hydrazine as a co-ligand is a well-established method for creating coordination polymers. asianpubs.org Hydrazine (N₂H₄) is known to act as a bridging ligand, linking two metal centers together. nih.gov This bridging action, combined with the coordinating carboxylate groups, often results in the formation of extended polymeric structures. semanticscholar.org While specific studies focusing solely on this compound with transition metals and hydrazine are less detailed in the available literature, the general principles derived from studies with analogous acetamido benzoic acids suggest that complexes would form at specific pH ranges, yielding crystalline products. asianpubs.org Characterization typically involves elemental analysis, spectroscopic methods, and thermal analysis to determine the composition and structure. asianpubs.orgedu.krd

Complexes of several lighter lanthanide elements (La, Ce, Pr, Nd, Sm, and Gd) with this compound and hydrazine have been successfully synthesized and characterized. semanticscholar.org The synthesis is typically carried out in an ethanolic medium by reacting the respective lanthanide nitrates with this compound and hydrazine hydrate (B1144303) at a controlled pH of 3.5. semanticscholar.org The general chemical formula for these complexes is given by [Ln(4-ab)₃(N₂H₄)₁.₅]·2H₂O, where 'Ln' represents the lanthanide ion and '4-ab' is the 4-acetoxybenzoate anion. semanticscholar.org The use of hydrazine as a co-ligand facilitates the formation of polymeric complexes due to its ability to act as a bridging ligand. semanticscholar.org The resulting crystalline products are characterized using a range of analytical techniques including elemental analysis, spectroscopic studies (IR and UV-visible), and thermoanalytical methods. semanticscholar.org

Spectroscopic Analysis of Complexes

Infrared (IR) spectroscopy is a crucial tool for elucidating the coordination mode of the ligands in the metal complexes of this compound. The analysis focuses on the vibrational frequencies of the carboxylate group and the ester carbonyl group, as well as the N-N bond of the hydrazine co-ligand.

In the IR spectra of lanthanide complexes with 4-acetoxybenzoate and hydrazine, the coordination of the carboxylate group is confirmed by the positions of its asymmetric (νasym) and symmetric (νsym) stretching bands. semanticscholar.org The νasym(COO⁻) band appears in the range of 1587–1602 cm⁻¹, while the νsym(COO⁻) band is observed between 1410–1433 cm⁻¹. semanticscholar.org The separation between these two bands (Δν = νasym - νsym) is approximately 200 cm⁻¹, which is indicative of a bidentate coordination mode for the carboxylate ion. semanticscholar.org

Crucially, the ester C=O stretching frequency remains unaltered, confirming its non-involvement in coordination. semanticscholar.org Furthermore, the presence of a band in the 929–962 cm⁻¹ range is assigned to the N-N stretching vibration of hydrazine, and its position suggests that hydrazine acts as a bridging, bidentate co-ligand. semanticscholar.org

| Spectroscopic Data for Lanthanide Complexes | |

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Carboxylate Asymmetric Stretch (νasym) | 1587–1602 |

| Carboxylate Symmetric Stretch (νsym) | 1410–1433 |

| Separation (Δν) | ~200 |

| Hydrazine N-N Stretch (νN-N) | 929–962 |

| Data derived from studies on [Ln(4-ab)₃(N₂H₄)₁.₅]·2H₂O complexes. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial tool for understanding the coordination mode of this compound in its metal complexes. By comparing the spectrum of the free ligand with those of the metal complexes, key shifts in vibrational frequencies can be identified, particularly for the carboxylate and ester functional groups.

In the IR spectrum of free this compound, characteristic bands are observed for the C=O stretching of the carboxylic acid and the ester group. Upon deprotonation and coordination to a metal center, the most significant changes occur in the region of the carboxylate group's vibrations. The broad O-H stretching band of the carboxylic acid dimer in the free ligand disappears, and two new distinct bands appear: the asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)).

The separation between these two frequencies (Δν = νₐₛ - νₛ) is a diagnostic indicator of the carboxylate group's coordination mode:

Ionic or Unidentate Coordination: A large separation (Δν > 200 cm⁻¹) suggests a unidentate coordination mode, where only one of the carboxylate oxygen atoms is bonded to the metal ion.

Bidentate Chelation: A smaller separation (Δν < 110 cm⁻¹) is indicative of a bidentate chelating mode, where both oxygen atoms of the carboxylate group bind to the same metal ion.

Bidentate Bridging: An intermediate separation (Δν ≈ 140-200 cm⁻¹) suggests a bidentate bridging mode, where the carboxylate group links two different metal ions.

The C=O stretching vibration of the acetyl group (ester) typically shows a smaller shift upon complexation, indicating it is generally not directly involved in the coordination to the metal center. The presence of new, lower frequency bands in the spectra of the complexes can often be attributed to the formation of metal-oxygen (M-O) bonds.

| Compound | ν(C=O) ester | νₐₛ(COO⁻) | νₛ(COO⁻) | Δν (νₐₛ - νₛ) | ν(M-O) |

|---|---|---|---|---|---|

| This compound | ~1760 | - | - | - | - |

| Metal Complex (Example) | ~1755 | ~1590 | ~1420 | ~170 | ~450 |

UV-Reflectance Spectroscopy

UV-Reflectance spectroscopy provides information about the electronic transitions within the metal complexes and helps in elucidating the coordination geometry of the central metal ion. The spectra are typically recorded for solid samples and are characterized by broad absorption bands.

The spectra of 4-acetoxybenzoate complexes typically display bands arising from two types of electronic transitions:

Intra-ligand transitions: These are high-energy absorptions, usually occurring in the UV region, corresponding to π → π* and n → π* transitions within the aromatic ring and carbonyl groups of the ligand. These bands are often similar in position to those of the free ligand but may show slight shifts upon coordination.

d-d transitions: For complexes with transition metals having partially filled d-orbitals, transitions between these d-orbitals occur in the visible or near-infrared region. The energy and number of these bands are highly dependent on the geometry of the coordination sphere (e.g., octahedral, tetrahedral), the identity of the metal ion, and its oxidation state. nih.gov For instance, octahedral Co(II) complexes typically show multiple bands in the visible region, whereas tetrahedral Co(II) complexes exhibit a characteristic strong absorption at lower energy. uomustansiriyah.edu.iq

Charge-transfer transitions: Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands can also be observed. These are often very intense and can sometimes obscure the weaker d-d transition bands.

The analysis of these spectra, often interpreted using ligand field theory, is instrumental in proposing the geometry around the metal center in the solid state. researchgate.net

Thermal Properties of Metal Complexes

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition pathways of 4-acetoxybenzoate metal complexes. d-nb.info TGA monitors the mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material.

The thermal decomposition of these complexes often proceeds in distinct steps:

Dehydration: If the complex is hydrated, the first mass loss step, typically occurring at temperatures below 150 °C, corresponds to the removal of water molecules. These can be lattice water or coordinated water molecules.

Decomposition of the Ligand: At higher temperatures, the anhydrous complex begins to decompose. This usually involves the breakdown of the organic ligand, which may occur in one or more steps. The decomposition products can include carbon dioxide, carbon monoxide, and other organic fragments. d-nb.info

Formation of Final Residue: The final product of the thermal decomposition in an oxygen atmosphere is typically the most stable metal oxide. d-nb.infomersin.edu.tr The experimental mass of the final residue can be compared with the theoretical value to confirm the stoichiometry of the original complex.

The decomposition temperatures provide a measure of the thermal stability of the complexes, which can be related to the strength of the metal-ligand bonds. mersin.edu.tr

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Found) | Mass Loss (%) (Calculated) | Assignment |

|---|---|---|---|---|

| 1 | 80 - 140 | ~8.0 | ~8.1 | Loss of 2 H₂O |

| 2 | 250 - 500 | ~73.5 | ~73.7 | Decomposition of Ligand |

| Final Residue | > 500 | - | - | Metal Oxide (MO) |

Structural Studies of Metal Complexes (e.g., XRD, SEM-EDX)

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Analysis (EDX): SEM is used to investigate the surface morphology and particle size of the synthesized complexes. nih.gov The resulting micrographs can reveal whether the material consists of well-defined crystals, amorphous particles, or aggregates. mdpi.com Coupled with SEM, EDX analysis provides qualitative and quantitative information about the elemental composition of the sample. nih.gov This technique can confirm the presence of the metal and the elements of the ligand (carbon, oxygen) in the expected ratios, thereby verifying the stoichiometry of the complex. researchgate.net

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are performed on complexes of paramagnetic metal ions (typically transition metals) to determine their magnetic moments. fizika.si This information is vital for understanding the electronic structure of the metal center, including its oxidation state and spin state (high-spin or low-spin), which in turn provides further evidence for its coordination geometry. libretexts.org

The effective magnetic moment (μ_eff) is calculated from the measured molar magnetic susceptibility (χ_M) after correcting for the diamagnetic contributions of the ligand and counter-ions. fizika.si The value of μ_eff is often compared to the theoretical "spin-only" value, which is calculated based on the number of unpaired electrons (n).

For first-row transition metal ions, the measured magnetic moments often agree well with the spin-only values. For example, a high-spin octahedral Co(II) complex (d⁷ configuration, 3 unpaired electrons) is expected to have a magnetic moment significantly higher than the spin-only value due to orbital contributions, typically in the range of 4.1–5.2 Bohr Magnetons (B.M.). In contrast, a high-spin octahedral Mn(II) complex (d⁵, 5 unpaired electrons) would have a magnetic moment close to 5.9 B.M., with a negligible orbital contribution. libretexts.org These measurements are crucial for distinguishing between different possible geometries, such as high-spin octahedral and tetrahedral Co(II). researchgate.net

| Metal Ion | Configuration | Unpaired Electrons (n) | μ_so (B.M.) | Typical Experimental μ_eff (B.M.) |

|---|---|---|---|---|

| Mn(II) | d⁵ (high-spin) | 5 | 5.92 | 5.7 - 6.1 |

| Co(II) | d⁷ (high-spin, octahedral) | 3 | 3.87 | 4.1 - 5.2 |

| Ni(II) | d⁸ (octahedral) | 2 | 2.83 | 2.8 - 3.5 |

| Cu(II) | d⁹ (octahedral) | 1 | 1.73 | 1.7 - 2.2 |

| Zn(II) | d¹⁰ | 0 | 0 | Diamagnetic |

Advanced Analytical Techniques and Characterization

Spectroscopic Characterization

Spectroscopy is a fundamental tool in the analysis of 4-acetoxybenzoic acid, utilizing the interaction of electromagnetic radiation with the molecule to elucidate its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are utilized to characterize this compound.

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. The aromatic protons on the benzene (B151609) ring typically appear as a series of multiplets due to spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating acetoxy group. The methyl protons of the acetoxy group appear as a distinct singlet.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid and ester groups, the aromatic carbons, and the methyl carbon of the acetoxy group.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | ~11-13 | Singlet (broad) |

| Aromatic Protons | ~7.2 - 8.2 | Multiplet |

Table 2: Representative ¹³C NMR Spectral Data for this compound nih.gov

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Carbonyl (-COOH) | ~172 |

| Ester Carbonyl (-OCOCH₃) | ~169 |

| Aromatic Carbon (C-O) | ~154 |

| Aromatic Carbons (C-H) | ~121 - 131 |

| Aromatic Carbon (C-COOH) | ~128 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the carboxylic acid and ester functional groups.

Key vibrational modes include the broad O-H stretch of the carboxylic acid, which is often observed in the region of 2500-3300 cm⁻¹ due to hydrogen bonding. stmarys-ca.edudocbrown.info The C=O stretching vibrations of both the carboxylic acid and the ester group appear as strong, sharp peaks in the range of 1680-1760 cm⁻¹. stmarys-ca.edu The C-O stretching vibrations of the ester and carboxylic acid, as well as the aromatic C=C stretching vibrations, are also identifiable in the fingerprint region of the spectrum. sigmaaldrich.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Ester | C=O Stretch | ~1760 |

| Ester | C-O Stretch | ~1200 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene ring in this compound. Benzoic acid derivatives typically exhibit characteristic absorption peaks in the ultraviolet region. researchgate.net The spectrum of this compound is expected to show absorption maxima related to the π-π* transitions of the aromatic system. The exact position and intensity of these absorptions can be influenced by the solvent and the pH of the solution.

Table 4: Expected UV-Visible Absorption Maxima for this compound

| Transition | Approximate Wavelength (λmax, nm) |

|---|---|

| π-π* (B-band) | ~230 |

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and purification of compounds. For this compound, methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to assess the purity of a compound and to determine its relative polarity. libretexts.org In the analysis of this compound, a sample is spotted on a TLC plate coated with a stationary phase, typically silica (B1680970) gel. libretexts.orguwimona.edu.jm The plate is then developed in a suitable mobile phase. libretexts.orguwimona.edu.jm

The purity of this compound can be established by the presence of a single spot on the developed chromatogram when visualized under UV light. libretexts.orguwimona.edu.jm The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. libretexts.orguwimona.edu.jm

By comparing the Rf value of this compound to that of its starting material, 4-hydroxybenzoic acid, their relative polarities can be determined. libretexts.orguwimona.edu.jm Generally, the less polar compound will travel further up the plate, resulting in a higher Rf value. In a typical normal-phase TLC system with a moderately polar mobile phase (e.g., a mixture of toluene (B28343) and acetone), this compound is less polar than 4-hydroxybenzoic acid due to the esterification of the polar hydroxyl group. libretexts.orguwimona.edu.jm

Table 5: Example TLC Parameters for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase Example | Toluene:Acetone (15:1) uwimona.edu.jm |

| Visualization | UV Lamp libretexts.orguwimona.edu.jm |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of polyoxybenzoate materials, which can be derived from precursors like this compound, HPLC is a critical tool for chemical characterization.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of such aromatic compounds. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.

For the analysis of polyoxybenzoate materials, HPLC methods can be developed to separate oligomers of different chain lengths, identify unreacted monomers, and quantify impurities. The choice of stationary phase (e.g., C18, C8, or Phenyl-Hexyl), mobile phase composition (e.g., mixtures of water, acetonitrile, or methanol (B129727) with acid modifiers like formic acid or trifluoroacetic acid), and detector (e.g., UV-Vis or mass spectrometry) are all crucial for achieving the desired separation and characterization.

Table 6: General HPLC Parameters for the Analysis of Benzoic Acid Derivatives

| Parameter | Common Selections |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18, C8, Phenyl-Hexyl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with acid modifiers |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used to determine its thermal stability and phase transitions.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram for a pure crystalline solid like this compound would typically show a sharp endothermic peak corresponding to its melting point. The literature indicates the melting point of this compound is in the range of 190–194 °C.

To illustrate the type of data obtained, the thermal behavior of its well-known isomer, acetylsalicylic acid (aspirin), can be considered. DSC analysis of acetylsalicylic acid shows a distinct endothermic event corresponding to its melting process, with an extrapolated onset temperature of 138.5°C. netzsch.comnetzsch.com Following the melt, decomposition begins. netzsch.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is vital for determining the thermal stability and decomposition profile of a compound. A TGA curve for this compound would show a stable mass up to its decomposition temperature, after which a significant mass loss would be observed.

Studies on the related compound acetylsalicylic acid show that its decomposition occurs in two main steps. nih.govnetzsch.com The first step, with a DTG (Derivative Thermogravimetry) minimum at approximately 175°C, corresponds to the loss of acetic acid to form salicylic (B10762653) acid. netzsch.combch.ro The second major decomposition step, around 350°C, involves the breakdown of the salicylic acid intermediate, releasing phenol (B47542) and carbon dioxide. netzsch.combch.ro Evolved gas analysis coupled with TGA (TGA-MS) has confirmed the release of acetic acid (m/z 43, 60) in the first stage and phenol (m/z 94) in the second. netzsch.comrigaku.com This detailed analysis of a closely related isomer provides a strong model for the expected thermal decomposition pathway of this compound.

| Compound | Technique | Observed Event | Temperature (°C) |

|---|---|---|---|

| This compound | Melting Point Apparatus | Melting | 190 - 194 |

| Acetylsalicylic Acid (Isomer) | DSC | Melting (onset) | ~138.5 netzsch.comnetzsch.com |

| TGA/DTG | Decomposition Step 1 (max rate) | ~175 netzsch.com | |

| TGA/DTG | Decomposition Step 2 (max rate) | ~350 netzsch.com |

Microelemental Analysis

Microelemental analysis, or elemental analysis, is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements in a compound. This analysis is essential for verifying the empirical formula of a synthesized substance. For this compound, with the molecular formula C₉H₈O₄, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

The analysis is performed by combusting a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O) are collected and measured, allowing for the calculation of the percentage of carbon and hydrogen. The oxygen content is typically determined by difference. The experimental results are then compared to the theoretical values to confirm the compound's purity and elemental integrity.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 60.00 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.48 |

| Oxygen (O) | 15.999 | 4 | 63.996 | 35.52 |

| Total | 180.159 | 100.00 |

Electrochemical Characterization (e.g., Cyclic Voltammetry for Related Compounds)

Electrochemical techniques such as cyclic voltammetry (CV) are used to investigate the redox properties of a compound. CV involves measuring the current that develops in an electrochemical cell as the potential is varied. This method can provide information on the oxidation and reduction potentials of a molecule and the reversibility of its electron transfer processes.

While specific cyclic voltammetry data for this compound is not extensively detailed, the electrochemical behavior of closely related compounds, such as acetylsalicylic acid and salicylic acid, provides valuable insight.